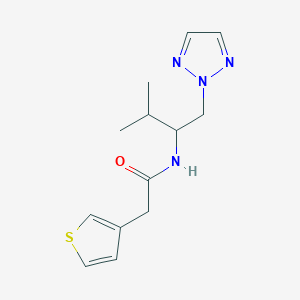

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-3-yl)acetamide

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 2H-1,2,3-triazole moiety linked to a branched butan-2-yl chain and a thiophen-3-yl group.

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-10(2)12(8-17-14-4-5-15-17)16-13(18)7-11-3-6-19-9-11/h3-6,9-10,12H,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEUHPMKELIVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring and a thiophene moiety, which are known for their biological activity. The presence of these heterocycles contributes to the compound's stability and reactivity, allowing it to interact effectively with various biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. In particular, compounds similar to this compound have demonstrated efficacy against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds that share structural similarities with this compound have been shown to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis:

| Compound | IC50 (μM) |

|---|---|

| Compound A | 1.1 |

| Compound B | 2.6 |

| Compound C | 1.4 |

| Pemetrexed (standard drug) | 7.26 |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 and HepG2.

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell division and metabolism.

- Cell Membrane Disruption : The lipophilic nature of thiophene may enhance the ability of the compound to penetrate cell membranes.

- Molecular Interactions : The triazole ring can engage in hydrogen bonding and π-stacking interactions with biological macromolecules.

Case Studies

Several studies have evaluated the efficacy of triazole derivatives in preclinical models:

-

Study on Antimicrobial Efficacy :

- A series of triazole compounds were tested against E. coli and S. aureus. The results indicated that modifications in the side chains significantly enhanced antimicrobial activity.

-

Study on Anticancer Properties :

- Triazole-containing compounds were assessed for their ability to inhibit TS. Results showed that specific structural modifications led to improved potency against various cancer cell lines.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-3-yl)acetamide, have demonstrated significant antimicrobial properties. Research indicates that compounds with triazole rings can inhibit a range of bacterial and fungal pathogens. For instance, studies have shown that triazole derivatives exhibit minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents in clinical settings.

Anticancer Potential

The compound's structural features may also contribute to its anticancer properties. Triazoles are known to interfere with various cellular processes involved in cancer progression. Preliminary studies have indicated that similar triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to evaluate the specific mechanisms through which this compound exerts its effects on cancer cells .

Pesticidal Properties

The compound's potential as a pesticide is notable. Its ability to disrupt the biological functions of pests makes it a candidate for developing eco-friendly pest control solutions. Triazole derivatives have been reported to exhibit insecticidal activity against various agricultural pests, providing an alternative to conventional pesticides that often lead to resistance and environmental concerns .

Plant Growth Regulation

Research suggests that compounds with thiophene moieties can influence plant growth and development. The application of this compound may enhance plant resilience against biotic stressors such as pathogens and herbivores. This aspect positions the compound as a valuable tool in sustainable agriculture practices aimed at improving crop yields while minimizing chemical inputs .

Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and incorporation into more complex chemical entities. This property is particularly useful in the pharmaceutical industry for the development of new drugs with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and spectroscopic features of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-3-yl)acetamide and related compounds:

Structural and Electronic Differences

- Triazole Substitution: The target compound’s 2H-1,2,3-triazol-2-yl group (non-adjacent N atoms) contrasts with 1H-1,2,3-triazol-1-yl derivatives (e.g., ), affecting hydrogen-bonding capacity and electronic distribution .

Spectroscopic Trends

- IR Spectroscopy : Acetamide C=O stretches in analogs range from 1670–1682 cm⁻¹, consistent with the target compound’s expected profile .

- NMR Spectroscopy : Thiophene protons in the target compound (δ ~7.2–8.4) would differ from thiophen-2-yl analogs (e.g., δ 7.5–8.2 in ) due to substituent position . Triazole-related protons (e.g., –NCH₂CO– at δ 5.38 in ) provide structural confirmation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between an azide (e.g., 2-azidoacetamide derivatives) and a terminal alkyne (e.g., 3-methyl-1-alkyne derivatives). Key steps include:

- Using Cu(OAc)₂ as a catalyst in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and purifying via ethanol recrystallization .

- Adjusting stoichiometry of reactants (1:1 molar ratio) and catalyst loading (10 mol%) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .

- NMR : Use DMSO-d₆ to resolve proton environments (e.g., triazole protons at δ 8.36 ppm, thiophene protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring R-factor < 5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between this compound and structurally analogous derivatives?

- Methodological Answer :

- Compare δ values for triazole protons (e.g., 8.36 ppm in vs. 8.40 ppm in ) to assess electronic effects from substituents.

- Use deuterated solvents (e.g., DMSO-d₆) and standardized temperature (25°C) to minimize experimental variability .

- Validate assignments via 2D NMR (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) without altering its core pharmacophore?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties at the acetamide group to enhance solubility .

- Structural Modifications : Replace the 3-methyl group with polar substituents (e.g., –OH, –OCH₃) to improve aqueous solubility .

- Metabolic Studies : Use liver microsome assays to identify metabolic hotspots (e.g., thiophene oxidation) and block degradation via fluorination .

Q. How can computational methods predict this compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Use high-resolution X-ray structures (PDB) for accuracy .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Derive predictive models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar triazole-thiophene acetamides?

- Methodological Answer :

- Assay Standardization : Re-evaluate activities under uniform conditions (e.g., IC₅₀ assays at 37°C in DMEM + 10% FBS) .

- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out impurities as confounding factors .

- Meta-Analysis : Compare data across studies (e.g., vs. 11) to identify trends in substituent effects (e.g., nitro groups enhancing antibacterial activity) .

Experimental Design Considerations

Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s neuropharmacological potential?

- Methodological Answer :

- In Vitro : Use SH-SY5Y neuronal cells for acetylcholinesterase inhibition assays (Ellman’s method) .

- In Vivo : Employ murine models (e.g., scopolamine-induced memory impairment) to assess cognitive enhancement. Monitor plasma stability via LC-MS/MS .

- Toxicity Screening : Perform MTT assays on HEK293 cells and zebrafish embryos to establish therapeutic indices .

Structural Activity Relationship (SAR) Guidance

Q. Which substituents on the triazole and thiophene rings maximize target selectivity (e.g., kinase inhibition vs. antimicrobial activity)?

- Methodological Answer :

- Triazole Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance kinase binding (e.g., EGFR inhibition in ) .

- Thiophene Modifications : Fluorination at the 5-position reduces off-target effects in antimicrobial assays ( vs. 13) .

- Backbone Optimization : Replace the butan-2-yl chain with cyclohexyl to improve membrane permeability (logP < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.